molecular formula C20H24O4 B14429581 1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol CAS No. 81697-53-2

1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol

Cat. No.: B14429581
CAS No.: 81697-53-2
M. Wt: 328.4 g/mol
InChI Key: YKGAYLYNMKPPEH-UHFFFAOYSA-N
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Description

1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol is an organic compound with the molecular formula C20H24O4. This compound consists of a cyclopentane ring substituted with a hydroxybis(2-methoxyphenyl)methyl group. It is a complex molecule that finds applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of cyclopentanone with 2-methoxybenzaldehyde in the presence of a suitable catalyst to form an intermediate, which is then further reacted with another equivalent of 2-methoxybenzaldehyde under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halogenated compounds, ethers

Scientific Research Applications

1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxy group and the methoxyphenyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol can be compared with other similar compounds, such as:

    1-[Hydroxybis(2-methoxyphenyl)methyl]cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    1-[Hydroxybis(2-methoxyphenyl)methyl]cyclobutan-1-ol: Similar structure but with a cyclobutane ring instead of a cyclopentane ring.

    1-[Hydroxybis(2-methoxyphenyl)methyl]cycloheptan-1-ol: Similar structure but with a cycloheptane ring instead of a cyclopentane ring.

The uniqueness of this compound lies in its specific ring size and substitution pattern, which influence its chemical reactivity and biological activity.

Properties

CAS No.

81697-53-2

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

1-[hydroxy-bis(2-methoxyphenyl)methyl]cyclopentan-1-ol

InChI

InChI=1S/C20H24O4/c1-23-17-11-5-3-9-15(17)20(22,19(21)13-7-8-14-19)16-10-4-6-12-18(16)24-2/h3-6,9-12,21-22H,7-8,13-14H2,1-2H3

InChI Key

YKGAYLYNMKPPEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(C2=CC=CC=C2OC)(C3(CCCC3)O)O

Origin of Product

United States

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